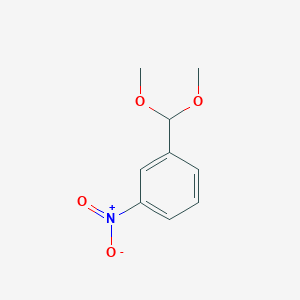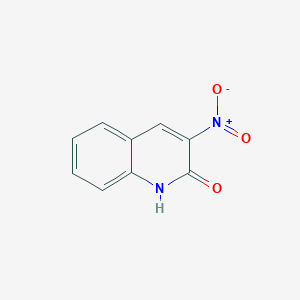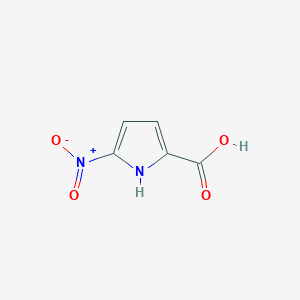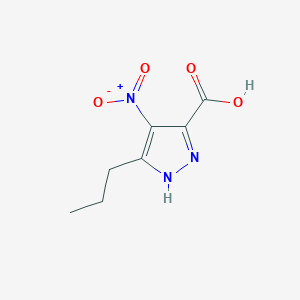![molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5](/img/structure/B3023457.png)
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
“Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a chemical compound . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate”, has been investigated using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst . The synthesis process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is characterized by a pyrido[1,2-a]pyrimidine core . In a study, it was found that the keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
“Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” and its derivatives have been synthesized via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This reaction is catalyzed by β-cyclodextrin .Scientific Research Applications
- Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and evaluated for their in vitro anti-HIV-1 activity . These compounds display moderate inhibitory properties against HIV-1 virus (NL4-3) in cell cultures. Notably, compounds 11e and 11b exhibit the highest activity, with inhibition rates of 51% and 48% at a concentration of 100 μM, respectively.
- A metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale.
- The title compound, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, can be accessed via organo-catalyzed photoredox-catalyzed arylation. This method provides a complementary approach to access these valuable heterocycles .
- Supramolecular β-cyclodextrin serves as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives. This cascade reaction involves aldehydes, malononitrile, and 2-aminopyridine in an aqueous medium under ultrasonication .
Anti-HIV-1 Agents
Chalcogenation Reactions
Catalytic Photoredox C-H Arylation
Cascade Reactions Using β-Cyclodextrin
Mechanism of Action
Target of Action
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme essential for the replication of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase, which contains dual Mg^2+ metal ions . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg^2+ ion . This interaction inhibits the function of the integrase, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication, which can potentially lead to a decrease in viral load in patients with HIV-1 . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the integrase . Additionally, the presence of other drugs can affect the compound’s pharmacokinetics and potentially its efficacy .
properties
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMBOSNYHOXSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)